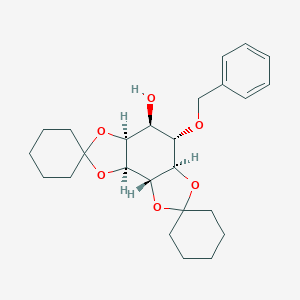

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields. This compound is a derivative of myo-inositol, a type of sugar alcohol that plays a crucial role in cellular processes. The addition of benzyl and cyclohexylidene groups to the myo-inositol structure enhances its chemical properties, making it useful for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol typically involves multiple steps, starting with the protection of hydroxyl groups on the myo-inositol molecule. The process includes:

Protection of Hydroxyl Groups: The hydroxyl groups of myo-inositol are protected using cyclohexylidene groups to form 1,2:5,6-di-O-cyclohexylidene-myo-inositol.

Benzylation: The protected inositol is then subjected to benzylation, where a benzyl group is introduced at the 4-O position.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimizing reaction conditions to increase yield and reduce production costs .

Analyse Chemischer Reaktionen

Types of Reactions

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzyl or cyclohexylidene groups.

Substitution: The benzyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution Reagents: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce a wide range of functional groups .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol serves as a crucial building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:

- Oxidation : The compound can be oxidized to introduce additional functional groups.

- Reduction : Reduction reactions can modify the benzyl or cyclohexylidene groups.

- Substitution : The benzyl group can be substituted with other functional groups under specific conditions.

These reactions are facilitated by common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction.

Biology

Research indicates that this compound may influence cellular processes and signaling pathways due to its interaction with specific molecular targets. Studies are ongoing to explore its effects on:

- Cellular Signaling : Investigating how it affects pathways related to cell growth and metabolism.

- Potential Therapeutic Applications : There is interest in its role in drug development, particularly in targeting diseases linked to cellular signaling dysfunctions.

Medicine

The potential therapeutic applications of this compound are being explored in various medical contexts:

- Drug Development : Its ability to modulate biological pathways makes it a candidate for developing new treatments for conditions such as diabetes and cancer.

- Pharmacological Studies : Understanding its pharmacokinetics and pharmacodynamics is crucial for evaluating its efficacy and safety in clinical settings.

Industry

The compound's unique chemical properties make it valuable in industrial applications:

- Specialty Chemicals Production : It is utilized in the synthesis of specialty chemicals used in various sectors, including pharmaceuticals and agrochemicals.

- Material Science : Its properties may also lend themselves to applications in materials science, particularly in developing new polymers or composites.

A study assessing the biological activity of derivatives of myo-inositol found that compounds similar to this compound exhibited significant effects on insulin signaling pathways. This suggests potential uses in managing insulin resistance and type 2 diabetes.

Case Study 2: Synthesis and Application

Research on the synthesis of cyclohexylidene derivatives has demonstrated that compounds like this compound can be effectively produced through multi-step synthetic routes involving protection-deprotection strategies. These synthesized compounds were evaluated for their reactivity in further chemical transformations, highlighting their utility as intermediates in complex organic synthesis.

Wirkmechanismus

The mechanism of action of 4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol involves its interaction with specific molecular targets and pathways. The benzyl and cyclohexylidene groups enhance its ability to interact with cellular components, potentially affecting signaling pathways and cellular processes. detailed studies are required to fully elucidate its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,23,4-Di-o-Isopropylidene-Myo-Inositol: Another derivative of myo-inositol with isopropylidene groups.

1,24,5-Di-o-Isopropylidene-Myo-Inositol: Similar to the above but with different isopropylidene group positions.

1,25,6-Di-o-Isopropylidene-Myo-Inositol: A close analog with isopropylidene groups at the 1,2 and 5,6 positions.

Biologische Aktivität

4-O-Benzyl-1,2:5,6-Di-o-Cyclohexylidene-L-Myo-Inositol (CAS No. 124601-98-5) is a synthetic derivative of myo-inositol, a sugar alcohol integral to various biological processes. This compound has gained attention due to its enhanced chemical properties resulting from the addition of benzyl and cyclohexylidene groups. This article reviews its biological activity, synthesis methods, and potential applications in medicine and industry.

The molecular formula of this compound is C25H34O6, with a molecular weight of 430.53 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Boiling Point | 598.5 ± 50.0 °C (Predicted) |

| Density | 1.27 ± 0.1 g/cm³ (Predicted) |

| pKa | 13.14 ± 0.40 (Predicted) |

These properties suggest that the compound may exhibit significant stability under various conditions, making it suitable for diverse applications.

Synthesis

The synthesis of this compound typically involves several key steps:

- Protection of Hydroxyl Groups : The hydroxyl groups on myo-inositol are protected using cyclohexylidene groups.

- Benzylation : The protected inositol undergoes benzylation at the 4-O position.

- Deprotection : Finally, the protecting groups are removed to yield the desired compound.

This multi-step synthesis is crucial for obtaining high yields and purity levels necessary for biological studies .

The biological activity of this compound is largely attributed to its interaction with cellular signaling pathways. The compound may influence:

- Cell Signaling : It acts as a second messenger in various signaling pathways, particularly those involving insulin and other growth factors.

- Metabolic Processes : Its derivatives are known to affect glucose metabolism and insulin sensitivity .

Research Findings

Recent studies have explored the potential therapeutic applications of this compound:

- Insulin Sensitization : Research indicates that similar inositol derivatives can enhance insulin signaling pathways, potentially aiding in conditions such as diabetes and polycystic ovary syndrome (PCOS) .

- Neuroprotective Effects : Some inositols have demonstrated neuroprotective properties in models of Alzheimer's disease by stabilizing β-amyloid proteins .

Study on Insulin Sensitivity

A study investigated the effects of myo-inositol derivatives on insulin sensitivity in patients with PCOS. Results showed that administration led to improved metabolic parameters, suggesting a role for compounds like this compound in managing insulin resistance .

Neuroprotective Applications

Another study focused on the neuroprotective effects of inositols in cognitive decline associated with aging. The findings indicated that these compounds could mitigate oxidative stress and improve neuronal function .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with other myo-inositol derivatives:

| Compound | Biological Activity |

|---|---|

| Myo-Inositol | Insulin signaling; metabolic regulation |

| D-chiro-Inositol | Insulin sensitization; PCOS treatment |

| Scyllo-Inositol | Neuroprotection; Alzheimer's research |

| This compound | Potential insulin sensitization; neuroprotective effects |

Eigenschaften

InChI |

InChI=1S/C25H34O6/c26-18-19(27-16-17-10-4-1-5-11-17)21-23(31-25(29-21)14-8-3-9-15-25)22-20(18)28-24(30-22)12-6-2-7-13-24/h1,4-5,10-11,18-23,26H,2-3,6-9,12-16H2/t18-,19-,20-,21+,22-,23-/m0/s1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IADVUVVIWYXFFK-FHEJEKGWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)OC3C(C(C4C(C3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)O[C@H]3[C@H]([C@@H]([C@@H]4[C@@H]([C@H]3O2)OC5(O4)CCCCC5)OCC6=CC=CC=C6)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H34O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.